molecular formula C42H27N3 B1375002 N-phenyl-3,6-di(N-carbazolyl)carbazole CAS No. 211685-96-0

N-phenyl-3,6-di(N-carbazolyl)carbazole

Cat. No.: B1375002
CAS No.: 211685-96-0
M. Wt: 573.7 g/mol
InChI Key: ZEGYQBGJQMTXKA-UHFFFAOYSA-N
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Description

N-phenyl-3,6-di(N-carbazolyl)carbazole is a compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique optoelectronic properties, making them valuable in various scientific and industrial applications. This compound, in particular, has gained attention due to its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

Target of Action

N-phenyl-3,6-di(N-carbazolyl)carbazole, also known as 9’-Phenyl-9’H-9,3’:6’,9’'-tercarbazole, primarily targets the formation of electrochromic polycarbazole films . These films are robust and are formed on the electrode surface in an electrolyte solution .

Mode of Action

The compound interacts with its targets through electropolymerization , a process that involves oxidative coupling reactions . This process results in the formation of polymer films on the electrode surface . The electro-generated polymer films exhibit reversible electrochemical oxidation processes, with significant electrochromic behavior .

Biochemical Pathways

The compound affects the electropolymerization pathway . Two compounds with a tri-carbazole (3Cz) structure, namely 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole (NO2-3Cz) and 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH2-3Cz), were synthesized and electropolymerized into robust polymer films on the electrode surface in an electrolyte solution via the oxidative coupling reactions . The possible electropolymerization mechanisms of the NO2-3Cz and NH2-3Cz monomers are suggested; that of the former is through carbazole–carbazole coupling, and the latter is through both carbazole–carbazole and NH2–carbazole coupling .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that the compound has a molecular weight of 573.684 and a density of 1.3±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the compound’s action is the formation of robust polymer films on the electrode surface . These films exhibit reversible electrochemical oxidation processes, with significant electrochromic behavior . The color of the films changes upon oxidation .

Action Environment

The action of the compound is influenced by the electrolyte solution in which electropolymerization occurs . The environment, including factors such as the presence of other compounds and the specific conditions of the electrolyte solution, can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

N-phenyl-3,6-di(N-carbazolyl)carbazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in oxidative coupling reactions, leading to the formation of robust polymer films . These interactions are primarily driven by the carbazole–carbazole coupling mechanism, which facilitates the formation of stable polymer structures.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the electrochemical properties of this compound enable it to participate in redox reactions, thereby affecting cellular oxidative states and signaling pathways . Additionally, its ability to form polymer films can impact cellular adhesion and morphology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s tri-carbazole structure allows it to engage in carbazole–carbazole coupling, leading to the formation of stable polymer networks . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that this compound maintains its electrochemical activity over extended periods, making it suitable for long-term applications . Its stability can be influenced by environmental factors such as temperature and pH, which may affect its degradation rate and long-term efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular function and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in oxidative coupling reactions underscores its involvement in redox metabolism, where it can influence metabolic flux and metabolite levels . Additionally, its interactions with specific enzymes can modulate the activity of metabolic pathways, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to traverse cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can impact its ability to participate in biochemical reactions and influence cellular processes, such as signal transduction and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyl-3,6-di(N-carbazolyl)carbazole can be synthesized through a multi-step reaction sequence starting from carbazoleThe reaction conditions typically involve the use of strong bases and coupling agents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3,6-di(N-carbazolyl)carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different optoelectronic properties depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-3,6-di(N-carbazolyl)carbazole is unique due to its specific structural configuration, which provides a balance between high triplet energy levels and efficient carrier transport. This makes it particularly suitable for use in OLEDs and other optoelectronic devices, where both high efficiency and stability are required .

Properties

IUPAC Name

3,6-di(carbazol-9-yl)-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27N3/c1-2-12-28(13-3-1)43-41-24-22-29(44-37-18-8-4-14-31(37)32-15-5-9-19-38(32)44)26-35(41)36-27-30(23-25-42(36)43)45-39-20-10-6-16-33(39)34-17-7-11-21-40(34)45/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGYQBGJQMTXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The Rf values of the objective substance, 3,6-dibromo-9-phenyl-9H-carbazole, and carbazole were respectively 0.32, 0.73, and 0.18 which were obtained by silica gel thin layer chromatography (TLC) (with a developing solvent containing ethyl acetate and hexane in a 1:10 ratio).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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